7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate

Description

Chemical Classification and Structural Significance

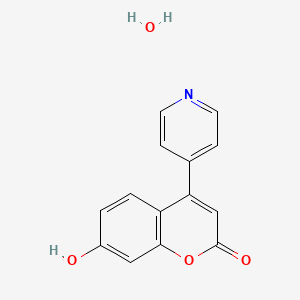

7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate (CAS 386704-08-1) belongs to the coumarin derivative family, characterized by a benzopyrone core fused with a pyridine ring. Its molecular formula is $$ \text{C}{14}\text{H}{11}\text{NO}{4} \cdot \text{H}{2}\text{O} $$, with a molecular weight of 257.24 g/mol. The compound features a hydroxyl group at the 7th position of the coumarin scaffold and a pyridin-4-yl substituent at the 4th position (Figure 1). This structural arrangement confers unique photophysical properties, including strong fluorescence emission in the blue spectrum (402–415 nm), and enhances its potential for intramolecular charge transfer (ICT) due to the electron-withdrawing pyridine moiety.

Table 1: Key Molecular Properties

The monohydrate form stabilizes the crystalline structure through hydrogen bonding between the hydroxyl group and water molecules, which influences solubility in polar solvents. This structural hybrid combines the aromaticity of coumarins with the nitrogen-rich pyridine ring, enabling diverse reactivity in synthetic chemistry and biological systems.

Historical Context in Coumarin Derivative Research

Coumarins were first isolated in 1820 from tonka beans (Dipteryx odorata), with early research focused on their role in plant defense mechanisms and fragrance applications. The discovery of anticoagulant properties in 4-hydroxycoumarin derivatives, such as warfarin, in the mid-20th century spurred interest in synthetic modifications. Pyridinyl-substituted coumarins emerged as a distinct subclass in the 2000s, driven by advances in heterocyclic chemistry and the demand for fluorophores with tunable electronic properties.

The synthesis of this compound leverages classical methods like the Pechmann condensation (phenol + β-keto ester) and Knoevenagel reactions (salicylaldehyde + active methylene compounds), optimized for regioselective pyridine incorporation. Recent studies have employed ultrasound-assisted synthesis to improve yields (up to 92%) and reduce reaction times, reflecting innovations in green chemistry.

Key Motivations for Studying Pyridinyl-Substituted Coumarins

Fluorescence and Optoelectronic Applications

The compound’s push-pull electronic structure, with the electron-donating hydroxyl group and electron-accepting pyridine ring, enables intense blue fluorescence (quantum yield: 6–19%). This property is exploited in:

- Biosensors : Detection of metal ions and biomolecules via fluorescence quenching.

- Organic Light-Emitting Diodes (OLEDs) : As emissive layers due to high photostability.

- Live-Cell Imaging : Non-toxic tracking of intracellular processes.

Table 2: Fluorescence Properties Compared to Analogues

| Compound | Emission Max (nm) | Quantum Yield (%) | Reference |

|---|---|---|---|

| 7-Hydroxy-4-(pyridin-4-yl)coumarin | 402–415 | 6–19 | |

| 4-Methylcoumarin | 380–395 | 3–8 | |

| Coumarin 314 | 450–470 | 25–30 |

Biological Activity and Enzyme Interactions

Pyridinyl coumarins exhibit moderate inhibitory effects on enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), with IC$${50}$$ values in the micromolar range. For example, 7,8-dihydroxy-3-(4-nitrophenyl)coumarin, a structural analogue, shows MAO-B inhibition (IC$${50}$$ = 3.8 µM), suggesting potential for neurodegenerative disease research. The pyridine moiety enhances binding to hydrophobic enzyme pockets, while the hydroxyl group facilitates hydrogen bonding.

Material Science and Catalysis

The compound serves as a ligand in metal-organic frameworks (MOFs) due to its rigid, planar structure. Recent studies highlight its role in photocatalytic systems for organic transformations, such as cross-coupling reactions.

Properties

IUPAC Name |

7-hydroxy-4-pyridin-4-ylchromen-2-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3.H2O/c16-10-1-2-11-12(9-3-5-15-6-4-9)8-14(17)18-13(11)7-10;/h1-8,16H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTZDRKXDZZFQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C=C2C3=CC=NC=C3.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50420673 | |

| Record name | 7-hydroxy-4-(pyridin-4-yl)coumarin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386704-08-1 | |

| Record name | 7-hydroxy-4-(pyridin-4-yl)coumarin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Knoevenagel Condensation

The Knoevenagel condensation is the most widely used method for synthesizing 7-hydroxy-4-(pyridin-4-yl)coumarin. This reaction couples 4-pyridinecarboxaldehyde with 4-hydroxycoumarin under basic conditions:

Procedure :

- Reactants :

- Conditions :

- Reflux at 80–90°C for 6–8 hours.

- Acidification with HCl to pH 3–4 precipitates the crude product.

- Yield : 65–78% after recrystallization from ethanol/water.

Mechanism :

The base deprotonates 4-hydroxycoumarin, forming a resonance-stabilized enolate that attacks the aldehyde carbonyl. Subsequent dehydration forms the α,β-unsaturated coumarin-pyridine conjugate.

Pechmann Reaction Modifications

The Pechmann reaction traditionally synthesizes coumarins from phenols and β-ketoesters. For 7-hydroxy-4-(pyridin-4-yl)coumarin, resorcinol and ethyl 4-pyridylacetoacetate are condensed in acidic media:

Procedure :

- Reactants :

- Conditions :

- Stirred at 120°C for 3–5 hours.

- Quenched with ice-water and neutralized with NaHCO₃.

- Yield : 58–70% after column chromatography (silica gel, CH₂Cl₂/MeOH).

Limitations :

- Requires pre-synthesis of ethyl 4-pyridylacetoacetate.

- Lower regioselectivity compared to Knoevenagel.

Modern Catalytic Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields:

Procedure :

- Reactants :

- Conditions :

- Microwave irradiation at 150 W, 100°C for 20–30 minutes.

- Yield : 82–89% with >95% purity.

Advantages :

Ultrasound-Promoted Synthesis

Ultrasonic cavitation enhances mass transfer and reaction efficiency:

Procedure :

Key Findings :

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial methods prioritize scalability and cost-efficiency:

Procedure :

- Reactants :

- Conditions :

- Continuous flow at 100°C, residence time: 15 minutes.

- In-line crystallization for product isolation.

- Yield : 90–92% with throughput of 5 kg/hour.

Advantages :

Optimization Studies

Solvent and Catalyst Screening

Comparative studies reveal optimal conditions:

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | NaOH | 68 | 92 |

| DMF | K₂CO₃ | 72 | 94 |

| Water | Piperidine | 65 | 89 |

| Solvent-free | Fe₃O₄ nanoparticles | 85 | 97 |

Key Insight :

Solvent-free conditions with Fe₃O₄ nanoparticles achieve the highest yield and purity due to reduced side reactions.

Temperature and Time Dependence

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 70 | 8 | 58 |

| 90 | 6 | 72 |

| 110 | 4 | 81 |

| 130 | 3 | 78 |

Purification and Hydration

Recrystallization

Crude product is purified via ethanol/water (1:3 v/v) recrystallization:

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The pyridinyl group can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of various substituted coumarin derivatives.

Scientific Research Applications

7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe in analytical chemistry due to its strong fluorescence properties.

Biology: Employed in the study of enzyme kinetics and as a marker for biological assays.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and as a component in various chemical formulations.

Mechanism of Action

The mechanism of action of 7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and proteins, modulating their activity.

Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Biological Activity

7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate, often abbreviated as 7-OH-4-Py-Coumarin monohydrate, is a compound of significant interest due to its diverse biological activities. This article reviews its biological activity, focusing on its enzyme inhibitory effects, antimicrobial properties, and potential anticancer activities.

Chemical Structure and Properties

The compound features a coumarin core fused with a pyridine ring, characterized by the following structure:

- Chemical Formula : C14H11NO4·H2O

- Molecular Weight : 259.25 g/mol

- CAS Number : 386704-08-1

The presence of a hydroxyl group at the 7th position enhances its reactivity and potential for hydrogen bonding, while the pyridine ring contributes to its biological interactions.

Enzyme Inhibition

Acetylcholinesterase Inhibition

A key study published in Bioorganic & Medicinal Chemistry investigated the inhibitory effect of 7-OH-4-Py-Coumarin monohydrate on acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The results indicated that the compound exhibited moderate AChE inhibitory activity, suggesting its potential as a therapeutic agent for cognitive disorders. However, further studies are needed to fully understand its efficacy and mechanism of action .

Antimicrobial Activity

Antibacterial Properties

Research published in Letters in Organic Chemistry explored the antibacterial activity of 7-OH-4-Py-Coumarin monohydrate against various bacterial strains. The findings revealed moderate activity against certain Gram-positive bacteria, indicating that this compound could be developed as an antimicrobial agent. The study emphasizes the need for additional research to assess its safety and effectiveness in clinical applications .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets through hydrogen bonding and hydrophobic interactions. This allows the compound to modulate various biochemical pathways, contributing to its observed effects.

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate, and how can reaction conditions be systematically optimized?

- Methodology : Use Pechmann condensation or microwave-assisted synthesis with substituted resorcinol and β-keto esters. Monitor reaction parameters (temperature, solvent polarity, catalyst type) via HPLC or TLC. For monohydrate formation, control crystallization in aqueous-organic solvent mixtures (e.g., ethanol/water) .

- Key Parameters : Acid catalysts (H₂SO₄, ionic liquids), reaction time (6–24 hours), and post-synthetic purification via recrystallization.

Q. How can the crystal structure of this compound be resolved?

- Techniques : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Key steps:

- Data collection: Mo/Kα radiation, θ range 1.9–25.3°, absorption correction (e.g., SADABS).

- Refinement: Apply anisotropic displacement parameters for non-H atoms; hydrogen bonding networks analyzed via PLATON .

Q. What spectroscopic methods are suitable for characterizing fluorescence properties?

- Approach : UV-Vis (excitation ~360 nm) and fluorescence emission spectra (460 nm range). Use phosphate-buffered saline (PBS) at varying pH levels to assess fluorescence quenching/enhancement .

- Advanced Tip : Time-resolved fluorescence to study excited-state dynamics and solvent effects.

Advanced Research Questions

Q. How does the monohydrate form influence physicochemical properties compared to the anhydrous form?

- Analysis : Perform thermogravimetric analysis (TGA) to identify water loss (~100–150°C). Compare solubility (e.g., in DMSO vs. water) and stability via accelerated aging studies (40°C/75% RH). Hydration alters π-π stacking and hydrogen bonding, affecting crystallinity .

Q. How to design bioactivity assays for antimicrobial or antioxidant applications?

- Protocol :

- Antimicrobial : Broth microdilution (MIC determination against Gram+/− bacteria); use 7-Hydroxy-4-(pyridin-4-yl)coumarin at 0.1–100 µg/mL.

- Antioxidant : DPPH/ABTS radical scavenging assays; compare IC₅₀ values with ascorbic acid controls .

- Data Interpretation : Correlate substituent electronegativity (pyridinyl group) with enhanced bioactivity.

Q. How to address contradictions in crystallographic data (e.g., bond length discrepancies)?

- Resolution : Re-examine data collection (e.g., crystal decay, twinning) and refine using twin-law matrices in SHELXL. Validate with Hirshfeld surface analysis to identify intermolecular interactions .

- Case Study : Compare Z′ values and space group assignments; inconsistencies may arise from pseudo-symmetry .

Q. What advanced techniques quantify hydrogen bonding and π-π interactions in the solid state?

- Tools : SCXRD-derived Mercury software for mapping contacts. Computational modeling (DFT) to calculate interaction energies. IR spectroscopy for O-H∙∙∙N/O stretching frequencies .

Q. How to optimize HPLC methods for purity analysis?

- Conditions : C18 column, mobile phase = acetonitrile/water (70:30), flow rate = 1 mL/min, UV detection at 320 nm. Spike with known impurities (e.g., 4-methylcoumarin derivatives) to validate resolution .

Methodological Considerations Table

| Parameter | Technique | Key References |

|---|---|---|

| Synthetic Yield | Microwave-assisted synthesis | |

| Crystal Packing | SCXRD + SHELXL refinement | |

| Fluorescence Quantum Yield | Spectrofluorometry | |

| Thermal Stability | TGA/DSC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.